molecular formula C10H14ClN3 B13615139 1-[(4-Chloropyridin-2-yl)methyl]piperazine

1-[(4-Chloropyridin-2-yl)methyl]piperazine

Cat. No.: B13615139
M. Wt: 211.69 g/mol
InChI Key: MNCIEKWIXQFYFN-UHFFFAOYSA-N
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Description

1-[(4-Chloropyridin-2-yl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 4-chloropyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloropyridin-2-yl)methyl]piperazine typically involves the reaction of 4-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Chloropyridin-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-Chloropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(5-Chloropyridin-2-yl)methyl]piperazine
  • 1-[(4-Chloropyridin-3-yl)methyl]piperazine

Comparison: 1-[(4-Chloropyridin-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological or chemical behaviors, making it a valuable tool in research and development .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(4-chloropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

MNCIEKWIXQFYFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=CC(=C2)Cl

Origin of Product

United States

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